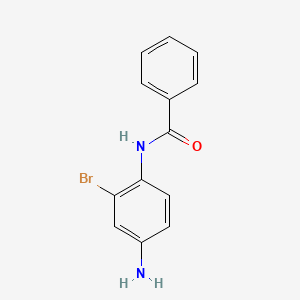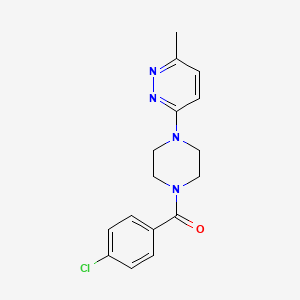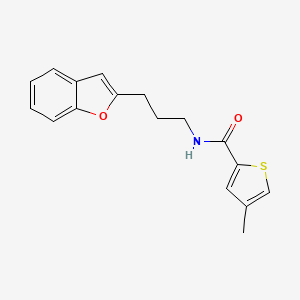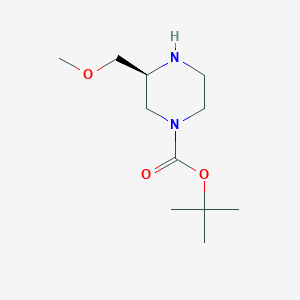![molecular formula C20H15F6NO3 B3015677 (3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(3,5-bis(trifluoromethyl)phenyl)methanone CAS No. 2034597-44-7](/img/structure/B3015677.png)
(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(3,5-bis(trifluoromethyl)phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrolidine ring, possibly through a cyclization reaction, followed by the attachment of the benzodioxole and phenyl rings. The trifluoromethyl groups could be introduced through a halogen exchange reaction .Molecular Structure Analysis
The presence of the benzodioxole and phenyl rings suggests that the compound may exhibit aromaticity. The electron-withdrawing trifluoromethyl groups may influence the electron density and reactivity of the phenyl ring .Chemical Reactions Analysis
The compound could potentially undergo reactions typical of amines, ethers, and aromatic compounds. For example, the pyrrolidine ring could participate in acid-base reactions, while the benzodioxole and phenyl rings could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure and the presence of any additional functional groups. In general, compounds containing aromatic rings and amine groups are often solid at room temperature and have relatively high boiling points .Wissenschaftliche Forschungsanwendungen
Synthesis and Crystal Structure
A study involving the synthesis and structural characterization of related compounds, such as boric acid ester intermediates with benzene rings, highlights a process involving a three-step substitution reaction. These compounds' structures were confirmed using various spectroscopic methods and X-ray diffraction. The study further conducted density functional theory (DFT) calculations to analyze the molecular structures, revealing that the optimized molecular structures are consistent with the crystal structures determined by X-ray diffraction. Additionally, the molecular electrostatic potential and frontier molecular orbitals were investigated, uncovering some physicochemical properties of these compounds (Huang et al., 2021).
Thermally Activated Delayed Fluorescence
Research on thermally activated delayed fluorescent (TADF) emitters has been conducted to explore blue emission color. Compounds such as Bis(4-(9′-phenyl-9H,9′H-[3,3′-bicarbazol]-9-yl)phenyl)methanone (BPBCz) and derivatives were investigated for their efficiency as TADF emitters, showing high quantum efficiencies in blue TADF devices. These findings are significant for potential applications in display and lighting technologies (Kim, Choi, & Lee, 2016).
Antimicrobial Activity
Another area of research includes the synthesis of compounds for antimicrobial activity. Derivatives of (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanone have been synthesized and shown to possess significant antimicrobial properties. These compounds could serve as potential leads for the development of new antimicrobial agents, providing a foundation for further pharmacological studies (Kumar et al., 2012).
Drug-likeness and Microbial Investigation
A study focused on synthesizing a library of compounds derived from 1H-benzo[d][1,2,3]triazole-5-yl)(phenyl)methanone for in silico ADME prediction properties, in vitro antibacterial, antifungal, and antimycobacterial activities. The synthesized compounds displayed good to moderate activity against bacterial strains, with some showing better antimycobacterial agents compared to standard drugs. This research underscores the potential drug-likeness properties of these compounds (Pandya et al., 2019).
Eigenschaften
IUPAC Name |
[3-(1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-[3,5-bis(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F6NO3/c21-19(22,23)14-5-13(6-15(8-14)20(24,25)26)18(28)27-4-3-12(9-27)11-1-2-16-17(7-11)30-10-29-16/h1-2,5-8,12H,3-4,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFKXHVRLUPREED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC3=C(C=C2)OCO3)C(=O)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F6NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(3,5-bis(trifluoromethyl)phenyl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,7-bis(4-fluorophenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3015594.png)

![4-Fluorobenzyl 2-(2-methylpyrazolo[1,5-A]pyrimidin-7-YL)phenyl ether](/img/structure/B3015598.png)
![Oxan-2-yl-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B3015600.png)
![6-Cyclopropyl-2-({1-[6-(trifluoromethyl)pyridazin-3-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B3015601.png)





![4-hydroxy-N-{2-[1-benzylbenzimidazol-2-yl]ethyl}butanamide](/img/structure/B3015611.png)
methanone](/img/structure/B3015614.png)

